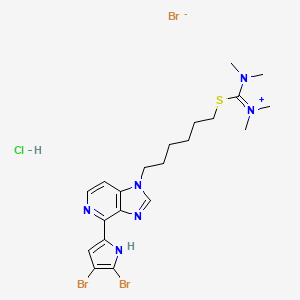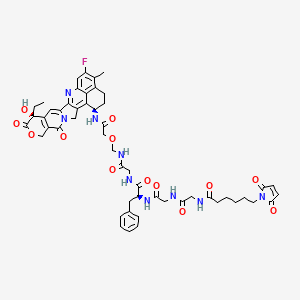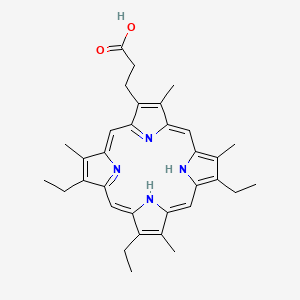
Anhydrous sodium dihydrogen phosphate, for HPLC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used in high-performance liquid chromatography (HPLC) as a buffering agent to control the pH of the mobile phase . This compound is highly soluble in water and is known for its stability and effectiveness in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrous sodium dihydrogen phosphate can be synthesized by neutralizing phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction typically involves the following steps:
- Dissolving phosphoric acid in water.
- Gradually adding sodium hydroxide or sodium carbonate to the solution while maintaining a controlled temperature.
- Evaporating the water to obtain the anhydrous form of sodium dihydrogen phosphate.
Industrial Production Methods: In industrial settings, the production of anhydrous sodium dihydrogen phosphate involves large-scale neutralization reactions followed by crystallization and drying processes. The compound is then purified to meet the stringent requirements for HPLC applications .
Chemical Reactions Analysis
Types of Reactions: Anhydrous sodium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with strong bases like sodium hydroxide to form sodium hydrogen phosphate (Na₂HPO₄) and water.
Decomposition: Upon heating, it can decompose to produce sodium pyrophosphate (Na₄P₂O₇) and water.
Common Reagents and Conditions:
Bases: Sodium hydroxide (NaOH) is commonly used in neutralization reactions.
Acids: It can react with hydrochloric acid (HCl) to form phosphoric acid (H₃PO₄) and sodium chloride (NaCl).
Major Products:
Sodium Hydrogen Phosphate (Na₂HPO₄): Formed in reactions with bases.
Phosphoric Acid (H₃PO₄): Formed in reactions with strong acids.
Scientific Research Applications
Anhydrous sodium dihydrogen phosphate is widely used in scientific research due to its buffering properties and stability. Some of its applications include:
Chemistry: Used as a buffering agent in HPLC for the separation and analysis of various compounds.
Biology: Employed in the preparation of buffer solutions for biochemical assays and experiments.
Medicine: Utilized in pharmaceutical formulations for the determination of active ingredients.
Industry: Applied in the food and beverage industry as a pH regulator and stabilizer
Mechanism of Action
The primary mechanism of action of anhydrous sodium dihydrogen phosphate is its ability to act as a buffering agent. It maintains the pH of solutions by neutralizing small amounts of added acid or base. This buffering action is crucial in HPLC to ensure consistent and accurate analytical results. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to stabilize the pH of the mobile phase .
Comparison with Similar Compounds
Sodium Hydrogen Phosphate (Na₂HPO₄): Also used as a buffering agent but has different pH buffering ranges.
Disodium Phosphate (Na₂HPO₄): Another buffering agent with similar applications but different chemical properties.
Uniqueness: Anhydrous sodium dihydrogen phosphate is unique due to its specific pH buffering range and high solubility in water. It is particularly effective in HPLC applications where precise pH control is essential .
Properties
Molecular Formula |
HNaO4P |
|---|---|
Molecular Weight |
118.969 g/mol |
InChI |
InChI=1S/Na.HO4P/c;1-4-5(2)3/h;1H |
InChI Key |
IQCSMHYWGXTMFI-UHFFFAOYSA-N |
Canonical SMILES |
OO[P+](=O)[O-].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
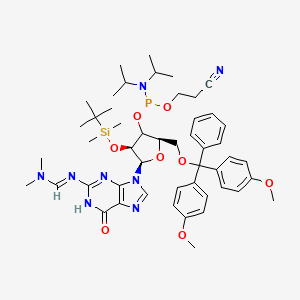
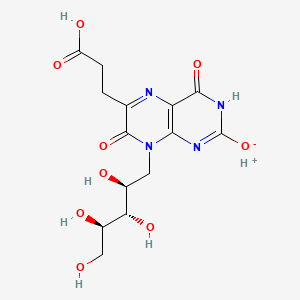
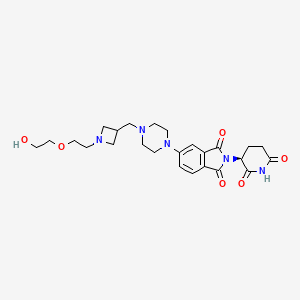

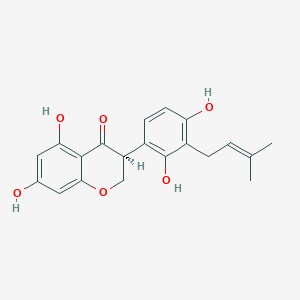
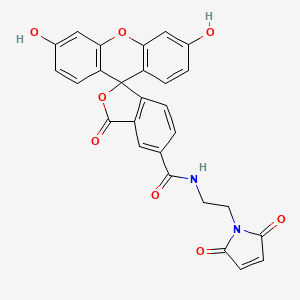
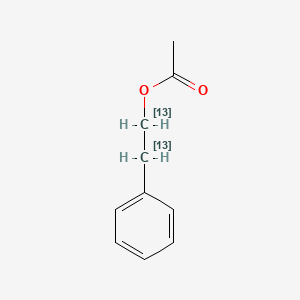
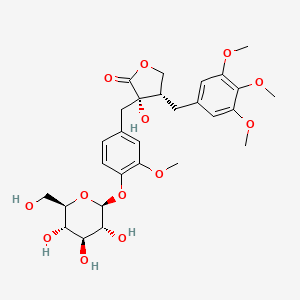

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
